molecular formula C5H4ClN3O B13699950 N-Hydroxypyrazine-2-carbimidoyl chloride

N-Hydroxypyrazine-2-carbimidoyl chloride

Cat. No.: B13699950
M. Wt: 157.56 g/mol
InChI Key: PXWOYXZGSHTRLW-UHFFFAOYSA-N
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Description

N-Hydroxypyrazine-2-carbimidoyl chloride is a specialized chemical reagent designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate or building block for the creation of more complex molecules. Its structure, featuring a pyrazine heterocycle—a diazine known for its role in pharmaceuticals —combined with a reactive carbimidoyl chloride group, makes it a valuable precursor for synthesizing a wide range of derivatives, such as various heterocycles and hydrazide-hydrazones . These derivatives are of significant interest in the search for new therapeutic agents with potential biological activities, which may include antimicrobial, antifungal, and antitumor properties . Researchers can utilize this compound to develop novel substances for probing biological pathways or as candidates for new medicines. The presence of the N-hydroxy and chloride leaving groups suggests its utility in nucleophilic substitution and cyclization reactions, which are fundamental strategies for constructing nitrogen-containing heterocyclic scaffolds common in many drugs . This product is intended for non-human research use only. It is not for diagnostic or therapeutic use, nor for application to humans or animals.

Properties

Molecular Formula

C5H4ClN3O

Molecular Weight

157.56 g/mol

IUPAC Name

N-hydroxypyrazine-2-carboximidoyl chloride

InChI

InChI=1S/C5H4ClN3O/c6-5(9-10)4-3-7-1-2-8-4/h1-3,10H

InChI Key

PXWOYXZGSHTRLW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C(=NO)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The preparation of N-Hydroxypyrazine-2-carbimidoyl chloride typically involves the chlorination of carbimidoyl (carbamoyl) precursors derived from pyrazine or hydroxypyrazine derivatives. The key synthetic steps include:

  • Formation of the carbimidoyl intermediate from hydroxypyrazine derivatives.
  • Conversion of the carbimidoyl group into the carbimidoyl chloride functionality using chlorinating agents.
  • Control of reaction conditions (temperature, solvent, reagent stoichiometry) to optimize yield and purity.

Preparation via Direct Phosgenation of Hydroxypyrazine Carbimidoyl Precursors

A classical and highly effective method involves the use of phosgene or phosgene equivalents to convert the carbimidoyl group into the carbimidoyl chloride. This approach is supported by patent literature on carbamoyl chloride synthesis from secondary amines and related compounds, which can be adapted for hydroxypyrazine derivatives.

Key Conditions:

  • Starting Material: N-Hydroxypyrazine-2-carbimidoyl precursor (e.g., N-hydroxypyrazine-2-carboxamide).
  • Chlorinating Agent: Phosgene gas or phosgene equivalents.
  • Solvent: Chlorobenzene or inert solvents; sometimes reaction is carried out neat.
  • Temperature: Typically between 80°C and 160°C, with a preferred range of 100°C to 130°C.
  • Pressure: Normal atmospheric pressure is sufficient.
  • Procedure: Phosgene is passed into the solution of the carbimidoyl precursor at the desired temperature. The reaction proceeds with the release of HCl, and the product is isolated by distillation or crystallization.

Advantages:

  • High yield (often >90%).
  • High purity of the carbimidoyl chloride product.
  • Simple workup procedures.

Example from Patent US4770820A:

  • Di-sec-butylamine was converted to its carbamoyl chloride by phosgenation at 110°C, yielding high purity products with minimal excess phosgene required.

Note: While this patent specifically discusses aliphatic amines, the methodology is applicable to heterocyclic carbimidoyl compounds such as this compound with appropriate adjustments.

Alternative Preparation via Oxidative and Chlorination Steps from Hydroxypyrazine Precursors

Another approach involves the initial synthesis of hydroxypyrazine derivatives, followed by chlorination steps to introduce the carbimidoyl chloride group.

Typical Procedure:

  • Synthesis of 3-amino-N-hydroxypyrazine-2-carbimidoyl chloride intermediates via nitration and oxidation reactions.
  • Use of nitric acid and trifluoroacetic anhydride at low temperatures (-15°C to room temperature) to generate reactive intermediates.
  • Subsequent chlorination using chlorinating agents to convert hydroxyl or amide functionalities into carbimidoyl chloride groups.

Reference Example:

  • In the synthesis of 3-amino-N-hydroxypyrazine-2-carbimidoyl chloride derivatives, nitric acid was added dropwise to trifluoroacetic anhydride at -15°C, followed by addition of the pyrazine amine precursor under controlled temperature to form nitramines and related intermediates.

This method allows for the generation of functionalized N-hydroxypyrazine carbimidoyl chlorides with tailored substitution patterns.

Preparation from 2-Aminomalonamide and Glyoxal Followed by Chlorination

A more indirect but documented route involves the condensation of 2-aminomalonamide with glyoxal to form hydroxypyrazine carboxamide derivatives, which can then be converted into carbimidoyl chlorides.

Procedure Highlights:

  • 2-Aminomalonamide is suspended in water, and glyoxal is added.
  • The mixture is heated (e.g., 90°C for 3 hours), then cooled.
  • Neutralization and oxidation steps (e.g., using hydrogen peroxide) yield hydroxypyrazine carboxamide.
  • Subsequent chlorination with reagents such as thionyl chloride or phosphorus oxychloride converts the carboxamide to carbimidoyl chloride.

Reported Yields and Conditions:

  • The initial pyrazine carboxamide is isolated with high purity after crystallization.
  • Chlorination is typically performed under anhydrous conditions to avoid hydrolysis.
  • This method is supported by Japanese patent literature and chemical synthesis reports.

Comparative Summary Table of Preparation Methods

Method Starting Materials Chlorinating Agent Reaction Conditions Yield & Purity Notes
Direct Phosgenation N-Hydroxypyrazine carbimidoyl precursors Phosgene gas 80-160°C, normal pressure, chlorobenzene solvent >90% yield, high purity Simple, industrially scalable
Nitric Acid / Trifluoroacetic Anhydride Route Pyrazine amine derivatives Chlorinating agents (varied) Low temperature (-15°C to RT) Moderate to good yields Allows functional group modifications
2-Aminomalonamide + Glyoxal Condensation 2-Aminomalonamide, glyoxal Thionyl chloride or POCl3 90°C for condensation, then chlorination under anhydrous conditions Good yields after purification Multi-step, involves oxidation and neutralization

Scientific Research Applications

N-Hydroxypyrazine-2-carbimidoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: this compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Hydroxypyrazine-2-carbimidoyl chloride exerts its effects involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in biological systems, it may interact with enzymes and proteins, leading to modifications in their activity and function.

Comparison with Similar Compounds

Functional Group and Reactivity Comparison

The table below highlights key structural and functional differences between N-hydroxypyrazine-2-carbimidoyl chloride and related pyrazine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity and Applications Reference
This compound C₅H₄ClN₄O ~172.5 –C(=N–OH)Cl Nucleophilic substitution; precursor for heterocycles
6-Chloropyrazine-2-carbonyl chloride C₅H₂Cl₂N₂O 176.984 –COCl (carbonyl chloride) Forms amides/esters; used in peptide coupling
N-Hydroxy-5-methoxypyrazine-2-carbimidoyl chloride C₆H₆ClN₄O₂ ~198.5 (estimated) –C(=N–OH)Cl, –OCH₃ Reduced electrophilicity due to electron-donating methoxy group
6-Chloropyrazine-2-carbaldehyde C₅H₃ClN₂O 142.55 –CHO (aldehyde) Condensation reactions; precursor to Schiff bases
N'-Hydroxy-2-pyrazinecarboximidamide C₅H₆N₄O 138.13 –C(=N–OH)NH₂ Amidoxime intermediate; limited nucleophilicity

Key Observations :

  • Electrophilicity : The carbimidoyl chloride group in the target compound is more reactive than the carbonyl chloride in 6-chloropyrazine-2-carbonyl chloride due to the electron-withdrawing nature of the –N–OH group, which enhances chloride displacement .
  • Substituent Effects : The methoxy group in N-hydroxy-5-methoxypyrazine-2-carbimidoyl chloride reduces electrophilicity compared to the unsubstituted parent compound, making it less reactive in nucleophilic substitutions .
  • Applications : While 6-chloropyrazine-2-carbaldehyde is used in condensations (e.g., forming hydrazones), the target compound is tailored for cyclizations, such as synthesizing triazolo-pyridazines .

Spectroscopic Differentiation

  • Infrared (IR) Spectroscopy : The carbimidoyl chloride group exhibits distinct N–O and C=N stretching vibrations (~1250 cm⁻¹ and ~1650 cm⁻¹, respectively), differentiating it from carbonyl chlorides (~1800 cm⁻¹ for C=O) .
  • NMR: The –N–OH proton in the target compound appears as a broad singlet at δ 10–12 ppm, absent in non-hydroxylated analogs like 6-chloropyrazine-2-carbonyl chloride .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of N-Hydroxypyrazine-2-carbimidoyl chloride?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key steps include:

  • Temperature : Maintain a range of 0–5°C during imidoyl chloride formation to minimize side reactions (e.g., hydrolysis) .
  • Solvent Selection : Use anhydrous dichloromethane or tetrahydrofuran (THF) to stabilize reactive intermediates .
  • Reaction Time : Monitor via thin-layer chromatography (TLC) to terminate the reaction at 85–90% conversion to avoid degradation .
    • Validation : Confirm purity via HPLC with UV detection (λ = 254 nm) and compare retention times against known standards .

Q. What purification methods are effective for isolating this compound?

  • Methodological Answer :

  • Recrystallization : Use a 1:3 mixture of ethyl acetate and hexane to remove unreacted starting materials .
  • Column Chromatography : Employ silica gel (60–120 mesh) with a gradient elution of dichloromethane/methanol (95:5) to separate polar byproducts .
  • Critical Note : Avoid aqueous workup due to the compound’s hydrolytic instability .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Look for singlet peaks at δ 8.5–9.0 ppm (pyrazine protons) and δ 10.5–11.0 ppm (hydroxyl proton) .
  • ¹³C NMR : Confirm the imidoyl chloride moiety with a carbon signal at ~160 ppm .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ with m/z matching the molecular formula (C₅H₄ClN₃O) .

Advanced Research Questions

Q. How can discrepancies in reaction outcomes (e.g., variable yields) be systematically addressed?

  • Methodological Answer :

  • Controlled Replication : Repeat reactions under inert atmosphere (argon/glovebox) to rule out moisture or oxygen interference .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolyzed carboxylates) and adjust protecting groups or stoichiometry .
  • Statistical Design : Apply factorial experiments to test interactions between variables (e.g., solvent polarity vs. temperature) .

Q. What computational approaches are suitable for modeling the reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states using AMBER or GROMACS force fields .
  • Validation : Cross-reference computed IR spectra with experimental data to confirm accuracy .

Q. How can researchers assess the biological activity of derivatives without commercial assays?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Synthesize a pyrazine-based probe and measure IC₅₀ against serine hydrolases (e.g., trypsin) via fluorometric kinetics .
  • Cellular Uptake Studies : Label the compound with a fluorescent tag (e.g., BODIPY) and track localization via confocal microscopy .
  • Data Interpretation : Use dose-response curves and Hill coefficients to quantify efficacy and cooperativity .

Data Contradiction Analysis

  • Case Example : Conflicting reports on hydrolytic stability in polar solvents .
    • Resolution Strategy :

Conduct kinetic studies under controlled humidity to quantify hydrolysis rates.

Compare degradation products via tandem MS to identify pathways.

Propose solvent additives (e.g., molecular sieves) to stabilize the compound .

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